N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea
Description
N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea is a urea derivative characterized by a unique combination of structural motifs:
- Central urea core: The N,N-dimethylurea group provides hydrogen-bonding capability and polar interactions.
- Decyl chain: A 10-carbon alkyl spacer enhances lipophilicity and may influence molecular flexibility.
The hexyl and decyl chains likely improve solubility in nonpolar media, while the azo group may enable light-induced isomerization or degradation .
Properties
CAS No. |
647857-91-8 |
|---|---|
Molecular Formula |
C31H48N4O2 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
3-[10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decyl]-1,1-dimethylurea |
InChI |
InChI=1S/C31H48N4O2/c1-4-5-6-13-16-27-17-19-28(20-18-27)33-34-29-21-23-30(24-22-29)37-26-15-12-10-8-7-9-11-14-25-32-31(36)35(2)3/h17-24H,4-16,25-26H2,1-3H3,(H,32,36) |
InChI Key |
TUWBGRWEYFNQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azobenzene Moiety: The initial step involves the diazotization of 4-hexylaniline followed by coupling with phenol to form the azobenzene intermediate.
Etherification: The azobenzene intermediate is then subjected to etherification with 10-bromodecanol to introduce the decyl chain.
Urea Formation: Finally, the resulting compound is reacted with dimethylamine to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azobenzene moiety to hydrazine derivatives.
Substitution: The phenoxy and decyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are employed.
Major Products Formed
Oxidation: Formation of phenolic oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy and decyl derivatives.
Scientific Research Applications
N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea has diverse applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches and sensors.
Biology: Employed in the development of photoresponsive biomolecules for controlled drug delivery and molecular imaging.
Medicine: Investigated for its potential in photodynamic therapy and as a component in light-activated pharmaceuticals.
Industry: Utilized in the production of photoresponsive polymers and coatings for optical data storage and smart materials.
Mechanism of Action
The primary mechanism of action of N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea involves the reversible trans-cis isomerization of the azobenzene moiety upon exposure to light. This photoisomerization leads to significant changes in the molecular geometry and polarity, which can be harnessed for various applications. The molecular targets and pathways involved include:
Photoisomerization: The trans form of the azobenzene moiety absorbs UV light and converts to the cis form, which can revert back to the trans form upon exposure to visible light.
Molecular Interactions: The isomerization process affects the compound’s interactions with other molecules, influencing its binding affinity and reactivity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Urea Derivatives
Analysis :
- Lipophilicity : The target compound’s decyl and hexyl chains likely increase logP compared to chloroxuron (shorter substituents) and sulfonyloxy ureas (polar sulfonate groups) .
- Reactivity : The azo group in the target compound contrasts with sulfonyloxy ureas’ sulfonate esters, which are prone to hydrolysis. This suggests divergent stability profiles in aqueous environments .
Physicochemical Properties
Table 2: Hypothetical Physicochemical Comparison (Inferred from Analogs)
Research Findings :
- Environmental Persistence: Chloroxuron’s chlorophenoxy group resists microbial degradation, while the target compound’s azo group may degrade under UV light, reducing environmental persistence .
- Synthetic Utility : Sulfonyloxy ureas’ sulfonate groups facilitate nucleophilic substitutions, whereas the target compound’s inert alkyl chains limit such reactivity .
Biological Activity
N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea, a compound with potential applications in medicinal chemistry, has garnered attention due to its unique structure and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C31H48N4O. Its structure includes a long alkyl chain, a diazenyl group, and a phenoxy moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 520.74 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P (octanol/water) | Not available |
Anticancer Properties
Research indicates that compounds with similar structural motifs can exhibit anticancer activity. The diazenyl group is known for its ability to form reactive intermediates that can induce apoptosis in cancer cells. A study demonstrated that derivatives of phenylureas showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound may interfere with DNA synthesis or repair mechanisms due to the presence of the diazenyl group, which can generate reactive oxygen species (ROS) leading to oxidative stress in cancer cells .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Toxicological Profile
While exploring the biological activity, it is crucial to assess the toxicity profile of this compound. Preliminary studies suggest low toxicity levels; however, further investigation is needed to fully understand its safety profile in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
